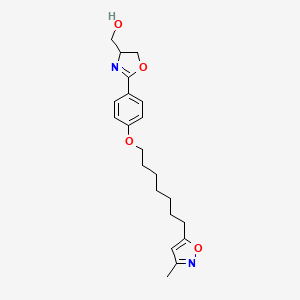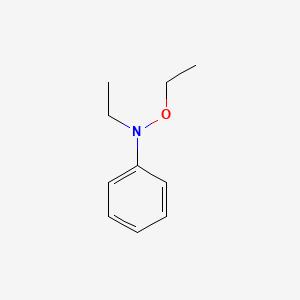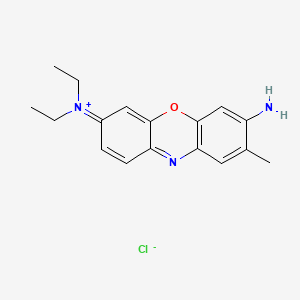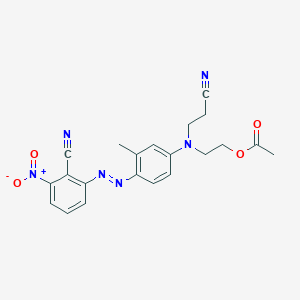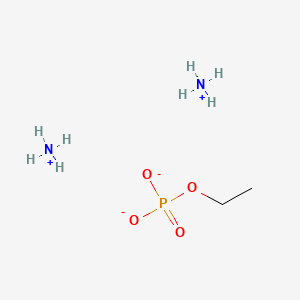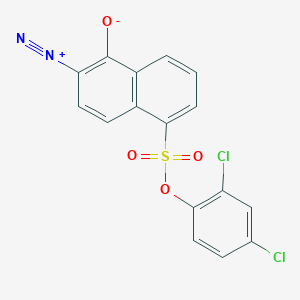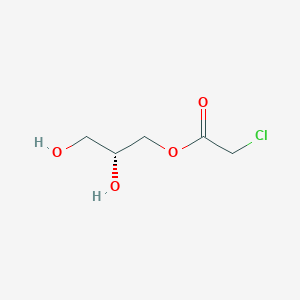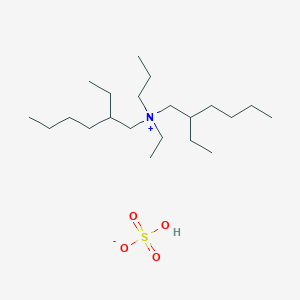
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate is a quaternary ammonium compound with the molecular formula C21H47NO4S . It is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethylbis(2-ethylhexyl)methylammonium sulphate typically involves the quaternization of a tertiary amine with an alkylating agent in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted quaternary ammonium compounds .
Applications De Recherche Scientifique
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mécanisme D'action
The mechanism of action of ethyl ethylbis(2-ethylhexyl)methylammonium sulphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride: Commonly used in industrial and laboratory settings.
Uniqueness
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications .
Propriétés
Numéro CAS |
94277-40-4 |
|---|---|
Formule moléculaire |
C21H47NO4S |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
ethyl-bis(2-ethylhexyl)-propylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H46N.H2O4S/c1-7-13-15-20(10-4)18-22(12-6,17-9-3)19-21(11-5)16-14-8-2;1-5(2,3)4/h20-21H,7-19H2,1-6H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
IYVCIDHZDMRDBV-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C[N+](CC)(CCC)CC(CC)CCCC.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


